molecular formula C20H32O3 B8710229 6-((8-Methoxy-4,8-dimethylnonan-2-yl)oxy)-2,3-dihydrobenzofuran CAS No. 51079-60-8

6-((8-Methoxy-4,8-dimethylnonan-2-yl)oxy)-2,3-dihydrobenzofuran

Cat. No.: B8710229
CAS No.: 51079-60-8
M. Wt: 320.5 g/mol
InChI Key: RCXCFPDAOAQODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((8-Methoxy-4,8-dimethylnonan-2-yl)oxy)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51079-60-8

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

6-(8-methoxy-4,8-dimethylnonan-2-yl)oxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C20H32O3/c1-15(7-6-11-20(3,4)21-5)13-16(2)23-18-9-8-17-10-12-22-19(17)14-18/h8-9,14-16H,6-7,10-13H2,1-5H3

InChI Key

RCXCFPDAOAQODP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OC)CC(C)OC1=CC2=C(CCO2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.7 g. of 6-hydroxy-2,3-dihydrobenzofuran in 10 ml. of absolute tetrahydrofuran is allowed to drop at 0° C. and while stirring into a suspension, cooled in ice, of 0.5 g. of sodium hydride in 5 ml. of absolute tetrahydrofuran. The mixture is stirred for 2 hours (during which time it is allowed to warm up to room temperature), again cooled to 0° C. and added dropwise to a solution of 7.13 g. of 7-methoxy-1,3,7-trimethyloctyl p-toluenesulfonate in 10 ml. of absolute tetrahydrofuran. The mixture is then diluted with 4 ml. of absolute hexamethylphosphoric acid triamide and stirred for 20 hours at room temperature. The mixture is then poured onto ice-water, extracted three times with diethyl ether, the ether extracts are washed with water and saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated. By chromatography on silica gel with hexane/ethyl acetate (19:1 parts by volume) there is obtained pure 2,3-dihydro-6-[(7-methoxy-1,3,7-trimethyloctyl)-oxy]-benzofuran which is distilled in a bulb-tube at 145° C./0.03 mmHg; nD20 = 1.5046.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
7-methoxy-1,3,7-trimethyloctyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.